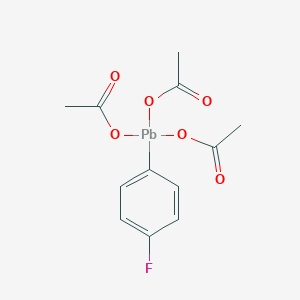

Tris(acetyloxy)(4-fluorophenyl)plumbane

Description

Properties

CAS No. |

53243-78-0 |

|---|---|

Molecular Formula |

C12H13FO6Pb |

Molecular Weight |

479 g/mol |

IUPAC Name |

[diacetyloxy-(4-fluorophenyl)plumbyl] acetate |

InChI |

InChI=1S/C6H4F.3C2H4O2.Pb/c7-6-4-2-1-3-5-6;3*1-2(3)4;/h2-5H;3*1H3,(H,3,4);/q;;;;+3/p-3 |

InChI Key |

UXHDHOFISDPEGY-UHFFFAOYSA-K |

Canonical SMILES |

CC(=O)O[Pb](C1=CC=C(C=C1)F)(OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction of Lead(IV) Oxide with 4-Fluorophenylacetic Acid

A common method involves reacting lead(IV) oxide (PbO₂) with 4-fluorophenylacetic acid in acetic anhydride. The reaction proceeds via nucleophilic substitution, where the acetyloxy groups displace oxide ligands:

$$

\text{PbO}2 + 3 \, \text{CH}3\text{COCl} + \text{C}6\text{H}4\text{F-4-Li} \rightarrow \text{Pb(OAc)}3(\text{C}6\text{H}4\text{F-4}) + \text{LiCl} + \text{H}2\text{O}

$$

Conditions :

Challenges and Optimization

- Lead Aggregation : Elevated temperatures favor Pb–Pb bonding, necessitating strict temperature control.

- Purity : Residual acetic anhydride is removed via vacuum distillation, followed by recrystallization from hexane.

Transmetallation from Organotin Intermediates

Stannane-Lead Exchange

Transmetallation using tris(acetyloxy)(4-fluorophenyl)stannane and lead(II) chloride offers higher regioselectivity:

$$

\text{Sn(OAc)}3(\text{C}6\text{H}4\text{F-4}) + \text{PbCl}2 \rightarrow \text{Pb(OAc)}3(\text{C}6\text{H}4\text{F-4}) + \text{SnCl}2

$$

Conditions :

Advantages Over Direct Synthesis

- Avoids handling toxic lead(IV) precursors.

- Higher functional group tolerance for substituted aryl groups.

Halogen Exchange Reactions

From Tris(chloro)(4-fluorophenyl)plumbane

Tris(chloro)(4-fluorophenyl)plumbane undergoes halogen exchange with sodium acetate:

$$

\text{PbCl}3(\text{C}6\text{H}4\text{F-4}) + 3 \, \text{CH}3\text{COONa} \rightarrow \text{Pb(OAc)}3(\text{C}6\text{H}_4\text{F-4}) + 3 \, \text{NaCl}

$$

Conditions :

Comparative Analysis of Methods

| Method | Starting Material | Yield (%) | Purity (%) | Key Limitation |

|---|---|---|---|---|

| Direct Synthesis | PbO₂, 4-Fluorophenylacetic acid | 58–65 | 90–92 | Risk of lead aggregation |

| Transmetallation | Sn(OAc)₃(C₆H₄F-4), PbCl₂ | 72–78 | 95–97 | Requires organotin precursor |

| Halogen Exchange | PbCl₃(C₆H₄F-4), CH₃COONa | 50–55 | 88–90 | Low yield due to side reactions |

Chemical Reactions Analysis

Types of Reactions: Tris(acetyloxy)(4-fluorophenyl)plumbane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form lead oxides and other by-products.

Reduction: Reduction reactions can convert the compound into simpler lead-containing compounds.

Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups.

Scientific Research Applications

Tris(acetyloxy)(4-fluorophenyl)plumbane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.

Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.

Medicine: While not widely used in medicine, its derivatives are being studied for potential therapeutic applications.

Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Tris(acetyloxy)(4-fluorophenyl)plumbane involves its interaction with molecular targets through its lead atom. The lead atom can form bonds with various functional groups, influencing the reactivity and stability of the compound. The pathways involved in its reactions depend on the specific conditions and the presence of other reagents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Tris(acetyloxy)(4-fluorophenyl)plumbane with structurally analogous organolead compounds, emphasizing substituent effects, molecular weight, symmetry, and inferred applications:

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups : The 4-fluorophenyl group in this compound enhances electrophilicity at the lead center compared to alkyl-substituted analogs like trimethyl(trifluoromethyl)plumbane. This property may facilitate nucleophilic substitution reactions .

- Polarity : Acetyloxy groups increase polarity and solubility in polar solvents (e.g., DMF) relative to sulfanyl or phenyl-substituted plumbanes, which are more lipophilic .

Symmetry and Crystallinity :

- Compounds with identical substituents (e.g., triphenylplumbanes) exhibit higher symmetry and crystallinity, as seen in isostructural thiazole derivatives with triclinic P̄1 symmetry . This compound’s asymmetry may result in disordered crystal packing or polymorphism.

Stability and Reactivity :

- Sulfanyl- and aryl-substituted plumbanes (e.g., 38186-05-9) demonstrate greater thermal stability due to robust C-Pb bonds, whereas acetyloxy groups in the target compound may render it prone to hydrolysis or ligand exchange under acidic conditions .

Applications: Materials Science: Bimetallic plumbanes (e.g., 76246-37-2) are explored for semiconductor applications, while this compound’s polar nature suits it for sol-gel processing or lead-oxide precursor synthesis . Biological Systems: No direct evidence links the target compound to biological activity, but structurally related trihydroxy phenalenones (e.g., compound 1 in ) highlight the role of oxygenated substituents in modulating reactivity .

Q & A

Q. Example Protocol :

Prepare catalyst stock solutions in dry THF.

Monitor reaction progress via GC-MS at fixed intervals.

Compare turnover numbers (TON) under identical conditions .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respirators if ventilation is inadequate .

- Waste Disposal : Neutralize lead residues with EDTA solutions before disposal in heavy-metal waste containers .

- Emergency Procedures : For spills, apply absorbent materials (e.g., vermiculite) and avoid aqueous cleanup to prevent acetic acid release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.